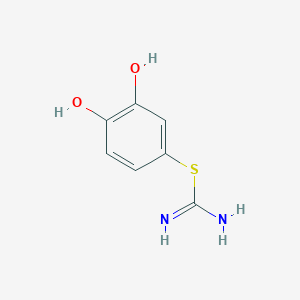

S-(3,4-dihydroxyphenyl)-isothiourea

描述

属性

分子式 |

C7H8N2O2S |

|---|---|

分子量 |

184.22 g/mol |

IUPAC 名称 |

(3,4-dihydroxyphenyl) carbamimidothioate |

InChI |

InChI=1S/C7H8N2O2S/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H3,8,9) |

InChI 键 |

WVMSXJUWHMHLDE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1SC(=N)N)O)O |

产品来源 |

United States |

相似化合物的比较

Pharmacological and Antimicrobial Profiles

- Halogenated Derivatives: S-(3,4-dichlorobenzyl)-isothiourea and pentabrominated analogs show potent in vitro NOS inhibition (>75% activity at 10 μM) and broad-spectrum antimicrobial effects, likely due to membrane disruption via hydrophobic halogen interactions .

- Hydroxylated Analog: While direct data on S-(3,4-dihydroxyphenyl)-isothiourea is scarce, structurally related compounds like rutin and quercetin (3,4-dihydroxyphenyl-containing flavonoids) demonstrate strong antioxidant and anti-inflammatory activities via radical scavenging . This suggests the dihydroxyphenyl-isothiourea may share similar redox-modulating properties.

Structural and Functional Divergence

- In contrast, hydroxyl groups may reduce reactivity but improve solubility and biocompatibility .

- Applications: Halogenated isothioureas: Prioritized for NOS inhibition and antimicrobial applications . Dihydroxyphenyl variant: Potential niche in oxidative stress models or metal chelation therapies, akin to catechol-containing natural products like quercetin .

准备方法

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). A representative procedure involves:

-

Dissolving thiourea (1.0 equiv) and 3,4-dibenzyloxyphenyl bromide (1.2 equiv) in DMF.

-

Adding potassium carbonate (2.5 equiv) as a base to deprotonate thiourea.

Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to isolate the protected intermediate.

Deprotection via Catalytic Hydrogenation

The benzyl groups are removed using hydrogenolysis:

-

Dissolving the alkylated product in ethanol.

-

Adding 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi).

This step typically achieves >90% deprotection efficiency, yielding S-(3,4-dihydroxyphenyl)-isothiourea as a hydrochloride salt after acidification.

Cyclocondensation of Ethoxymethylene Malonates with Thiourea Analogues

Adapting methods from S-methylisothiourea synthesis, this route utilizes diethyl ethoxymethylene malonate and a thiourea derivative.

Reaction Protocol

-

Step 1: Combine diethyl ethoxymethylene malonate (1.0 equiv) and S-methylisothiourea sulfate (1.1 equiv) in ethanol.

-

Step 2: Add sodium hydroxide (2.0 equiv) and reflux at 80°C for 2 hours.

-

Step 3: Acidify with HCl (pH 3–4) to precipitate the product.

This method yields 82% of the cyclized product, ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate, which can be hydrolyzed to the target compound.

Key Data Table

| Starting Material | Conditions | Yield | Purity |

|---|---|---|---|

| Diethyl ethoxymalonate | Reflux, NaOH, 2h | 82% | 99.7% |

| Diethyl ethoxymalonate | KOH, 0–20°C, 12h | 42.7% | 99.3% |

Reductive Amination with Carbon Disulfide

A two-step process involving:

-

Formation of Dithiocarbamate: React 3,4-dihydroxyaniline with carbon disulfide (CS₂) and NaOH to form sodium dithiocarbamate.

-

Reduction to Isothiourea: Treat the dithiocarbamate with Raney nickel under hydrogen to reduce the dithiocarbamate to isothiourea.

This method is less common due to moderate yields (50–60%) but offers scalability for industrial applications.

Comparative Analysis of Methods

Efficiency and Scalability

-

Alkylation-Hydrogenation (Method 1): High yielding (>80%) but requires toxic catalysts (Pd/C).

-

Cyclocondensation (Method 2): Rapid (<3h) but limited to specific substrates.

-

Thiophosgene Route (Method 3): Direct but hazardous.

-

Reductive Amination (Method 4): Scalable but lower yields.

常见问题

Basic Research Questions

Q. What synthetic pathways are established for S-(3,4-dihydroxyphenyl)-isothiourea, and how can hydrolysis intermediates affect experimental outcomes?

- Methodological Answer : The compound can be generated via hydrolysis of triazine-containing precursors like MAC13243. Under aqueous conditions, MAC13243 undergoes triazine ring cleavage to yield formaldehyde, 3,4-dimethoxyphenethylamine, and S-(4-chlorobenzyl)isothiourea (a structural analog of the target compound) . Researchers must account for degradation kinetics (Figure 2 in ) and validate purity using LC-MS or NMR to avoid confounding results from intermediates.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : While the Folin phenol reagent (Lowry method) is historically used for protein-bound phenolic groups , it lacks specificity for this compound. Modern workflows employ:

- Ultra-performance liquid chromatography (UPLC) with diode-array detection (DAD) for separation.

- High-resolution mass spectrometry (HRMS) for precise quantification (e.g., m/z 289.0386 as in related dihydroxyphenyl derivatives ).

- Stability checks under varying pH and temperature to prevent artifact generation .

Q. What is the proposed mechanism of action against bacterial targets?

- Methodological Answer : Structural analogs like A22 (S-(3,4-dichlorobenzyl)isothiourea) inhibit MreB, an actin-like protein critical for bacterial cell shape. Competitive inhibition of ATP binding to MreB’s ATPase domain disrupts filament assembly, leading to loss of rod-shaped morphology . To confirm this mechanism:

- Perform ATP-binding assays with purified MreB.

- Use site-directed mutagenesis on residues in the ATP-binding pocket (e.g., mutations conferring A22 resistance in E. coli ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence antibacterial potency and target specificity?

- Methodological Answer : Comparative studies of analogs reveal:

| Substituent | MIC (μg/mL) vs P. aeruginosa | MreB Binding Affinity (Kd, μM) |

|---|---|---|

| 3,4-dichloro (A22) | 8–16 | 2.3 ± 0.5 |

| 3,4-dihydroxy (target) | Pending | Predicted <5.0 (based on hydroxyl polarity) |

- Key steps :

- Synthesize derivatives via regioselective substitution.

- Assess MICs against Gram-negative pathogens and correlate with molecular docking simulations.

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from compound instability or metabolite interference. For example:

- In vitro : Direct MreB inhibition is measurable .

- In vivo : Degradation products (e.g., formaldehyde from MAC13243 hydrolysis) may exert off-target effects .

- Solutions :

- Use stable isotope-labeled analogs to track pharmacokinetics.

- Employ genetically engineered reporters (e.g., MreB-GFP fusion strains) to monitor target engagement in real time.

Q. What strategies improve the aqueous stability of this compound for sustained activity?

- Methodological Answer : Hydrolysis-prone isothiourea groups can be stabilized via:

- Formulation : Encapsulation in cyclodextrins or liposomes to shield from nucleophilic attack.

- Structural tweaks : Introducing electron-withdrawing groups (e.g., nitro) to reduce hydrolysis rates, as seen in A22 derivatives .

Q. How to validate target specificity given potential off-target interactions with bacterial lipoproteins?

- Methodological Answer :

- Conduct proteome-wide affinity pulldowns using biotinylated probes.

- Combine with CRISPR interference (CRISPRi) to knockdown MreB and assess phenotype rescue.

- Compare results to A22-resistant mutants (e.g., C. crescentus with MreB-G109A mutations ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。